molecular formula C13H16O5 B1320819 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid CAS No. 103876-89-7

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

Cat. No.: B1320819
CAS No.: 103876-89-7
M. Wt: 252.26 g/mol
InChI Key: STCIFWNVZMCGAD-UHFFFAOYSA-N
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Description

This compound is a derivative of butyric acid and features a phenyl ring substituted with a 2-methoxyethoxy group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid typically involves the reaction of 4-(2-methoxyethoxy)phenol with suitable reagents to introduce the butyric acid moiety. One common method includes the use of Friedel-Crafts acylation, where 4-(2-methoxyethoxy)phenol reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applied to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)phenol: This compound shares the 2-methoxyethoxy group but lacks the butyric acid moiety.

    4-(4-Methylphenyl)-4-oxobutyric acid: Similar in structure but with a methyl group instead of the 2-methoxyethoxy group.

Uniqueness

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is unique due to the presence of both the 2-methoxyethoxy group and the butyric acid moiety

Biological Activity

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C13_{13}H16_{16}O4_{4}
  • CAS Number: 3153-44-4
  • Molecular Weight: 236.26 g/mol

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific cellular targets, leading to alterations in molecular pathways that could affect various biological processes. Current studies suggest potential interactions with proteins involved in metabolic pathways and cellular stress responses.

Antioxidant Properties

Research indicates that derivatives of this compound may exhibit antioxidant properties, which can play a role in mitigating oxidative stress-related diseases. Antioxidants are crucial in preventing cellular damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound’s effects on cancer cell lines. The results indicate variable cytotoxic effects depending on the concentration and exposure time, suggesting a potential role as a chemotherapeutic agent.

Pharmacokinetics

Currently, the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not well-defined. Further studies are needed to establish its bioavailability and metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityVariable effects on cancer cells

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)15
A549 (Lung Cancer)30

Case Studies

  • Case Study on Cytotoxicity : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in an IC50 value of 25 μM, indicating moderate cytotoxic potential. The study highlighted the need for further exploration into its mechanisms of action against cancer cells.
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, and what critical purification steps are required?

  • Methodology :

  • Friedel-Crafts Acylation : A common approach involves reacting maleic anhydride with a substituted aromatic compound (e.g., 4-(2-methoxyethoxy)benzene) under acidic conditions to form the ketone intermediate.
  • Hydrolysis and Oxidation : The intermediate is hydrolyzed to yield the oxobutanoic acid backbone. For example, 4-methoxy-4-oxobutanoic acid synthesis requires rigorous drying to remove methanol residues, as detected via 1^1H NMR (δ 2.60–2.80 for CH2_2, δ 3.68 for OCH3_3) .
  • Purification : Column chromatography or recrystallization is used to isolate the final product. Ensure solvent-free intermediates to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • 1^1H/13^{13}C NMR : Key signals include the methoxy group (δ ~3.5–3.7 ppm), aromatic protons (δ ~6.8–7.5 ppm), and the ketone-adjacent CH2_2 groups (δ ~2.6–2.8 ppm). Compare with reference data for analogous compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) at m/z 252.0735 (C12_{12}H14_{14}O5_5).
  • IR Spectroscopy : Detect the carbonyl stretch (~1700–1750 cm1^{-1}) for the ketone and carboxylic acid groups .

Q. What experimental protocols are recommended for determining the compound’s solubility and stability under varying pH and temperature conditions?

  • Methodology :

  • Solubility Tests : Use shake-flask methods in solvents (e.g., DMSO, water, ethanol) at 25°C. Monitor via UV-Vis spectroscopy or HPLC.
  • Stability Studies : Incubate the compound at 4°C, 25°C, and 40°C under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions. Analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., enantiomer formation) be controlled during the synthesis of derivatives like this compound?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal complexes) during key steps like Michael additions to favor specific enantiomers .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis. Validate purity via polarimetry or chiral HPLC .

Q. What strategies are effective in resolving contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

  • Methodology :

  • Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify therapeutic windows and off-target effects.
  • Mechanistic Profiling : Use RNA sequencing or proteomics to map pathways affected by the compound. Compare results with structurally similar analogs (e.g., fluorophenyl derivatives) to isolate substituent-specific effects .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced pharmacological properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron distribution and reactive sites to predict regioselectivity in substitution reactions.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases, receptors) to prioritize derivatives for synthesis. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What are the challenges in analyzing metabolic pathways of this compound in vivo, and how can isotope labeling (e.g., 13^{13}C) address them?

  • Methodology :

  • Stable Isotope Tracing : Synthesize 13^{13}C-labeled analogs to track metabolic fate using LC-MS/MS. Focus on oxidation/reduction products (e.g., 4-hydroxybutyric acid derivatives) .
  • Microsomal Assays : Incubate the compound with liver microsomes to identify phase I/II metabolites. Use cytochrome P450 inhibitors to elucidate enzymatic pathways .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

  • Methodology :

  • Standardized Conditions : Reacquire NMR spectra under identical conditions (solvent, temperature, concentration) as conflicting studies.
  • Crystallographic Validation : Resolve ambiguity via X-ray diffraction to confirm bond lengths and angles. Compare with structurally characterized analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) .

Q. Tables for Key Data

Property Value/Description Reference
Molecular FormulaC12_{12}H14_{14}O5_5
CAS Number103987-16-2
Key 1^1H NMR Signalsδ 3.68 (OCH3_3), δ 2.60–2.80 (CH2_2)
Synthetic Yield (Typical)85–97%
Solubility in DMSO>50 mg/mL

Properties

IUPAC Name

4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-8-9-18-11-4-2-10(3-5-11)12(14)6-7-13(15)16/h2-5H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCIFWNVZMCGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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